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molecular formula C7H9N3O3 B8364889 3-ethylamino-4-nitropyridine N-oxide CAS No. 14043-25-5

3-ethylamino-4-nitropyridine N-oxide

Cat. No. B8364889
M. Wt: 183.16 g/mol
InChI Key: WDYLGMDYSBPKMV-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

TMSCN (1.1 ml, 8.33 mmol) and dimethyl amino carbamoyl chloride (0.76 mL, 8.33 mmoL) are added to a solution of 3-ethylamino-4-nitro-pyridine-1-oxide (1 g, 6.94 mmol) in anhydrous DMF (10 mL) were added. The reaction mixture is stirred overnight at 80° C., cooled to room temperature, and diluted with CH2Cl2 and water. The combined organic layer is washed with water, brine, dried over Na2SO4, and concentrated. The residue is chromatographed eluting with 40% EtOAc-hexanes to afford 3-ethylamino-4-nitro-pyridine-2-carbonitrile as a yellow solid. 1H NMR (300 MHz, CD3OD): δ 7.82 (d, J=4.5 Hz, 1H), 7.50 (d, J=4.5 Hz, 1H), 3.70 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
dimethyl amino carbamoyl chloride
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[N:6])(C)(C)C.CN(C)NC(Cl)=O.[CH2:14]([NH:16][C:17]1[CH:18]=[N+:19]([O-])[CH:20]=[CH:21][C:22]=1[N+:23]([O-:25])=[O:24])[CH3:15]>CN(C=O)C.C(Cl)Cl.O>[CH2:14]([NH:16][C:17]1[C:18]([C:5]#[N:6])=[N:19][CH:20]=[CH:21][C:22]=1[N+:23]([O-:25])=[O:24])[CH3:15]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
dimethyl amino carbamoyl chloride
Quantity
0.76 mL
Type
reactant
Smiles
CN(NC(=O)Cl)C
Name
Quantity
1 g
Type
reactant
Smiles
C(C)NC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The combined organic layer is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed
WASH
Type
WASH
Details
eluting with 40% EtOAc-hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC=1C(=NC=CC1[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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